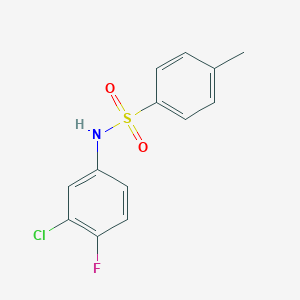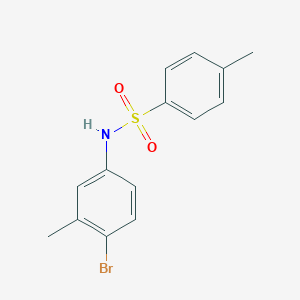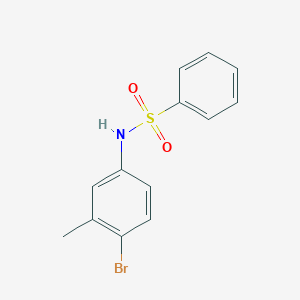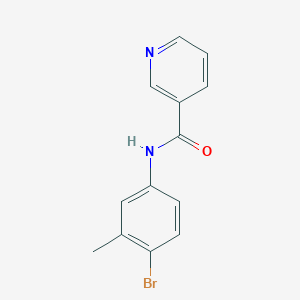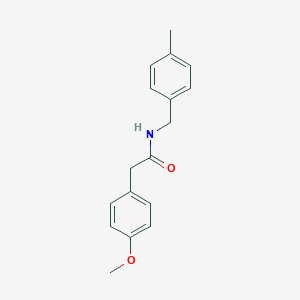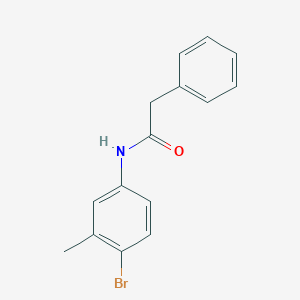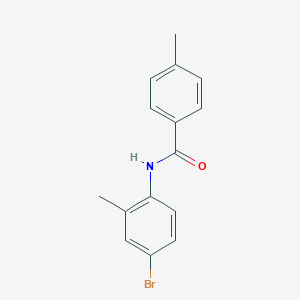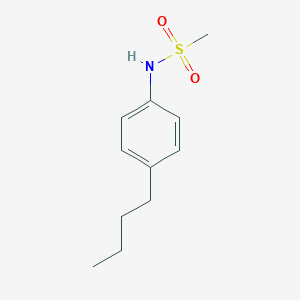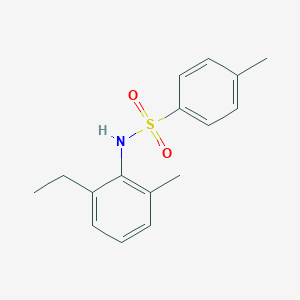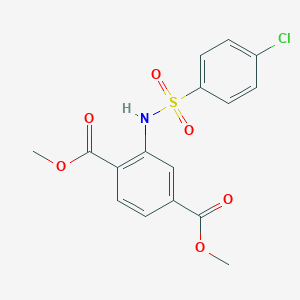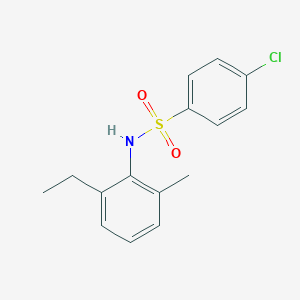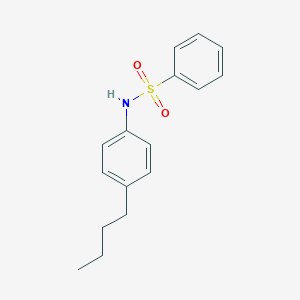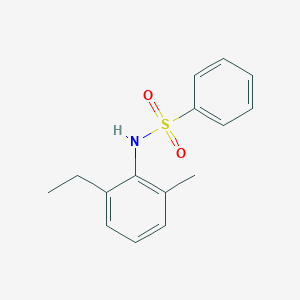![molecular formula C16H18N2O2 B291774 N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)
N-[4-(dimethylamino)phenyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-4-methoxybenzamide, also known as DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
N-[4-(dimethylamino)phenyl]-4-methoxybenzamide acts as a selective agonist for the alpha7 nicotinic acetylcholine receptor (α7nAChR). α7nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of α7nAChR has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. N-[4-(dimethylamino)phenyl]-4-methoxybenzamide binds to α7nAChR and activates it, leading to the downstream effects.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-4-methoxybenzamide has been found to possess various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[4-(dimethylamino)phenyl]-4-methoxybenzamide has also been found to reduce inflammation and pain in animal models of arthritis. It has been shown to promote neuroprotection and reduce oxidative stress. N-[4-(dimethylamino)phenyl]-4-methoxybenzamide has been tested in clinical trials for the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(dimethylamino)phenyl]-4-methoxybenzamide has several advantages for lab experiments. It has a well-established synthesis method, and its mechanism of action is well-understood. It has been extensively studied in animal models and clinical trials, providing a wealth of data for researchers. However, N-[4-(dimethylamino)phenyl]-4-methoxybenzamide also has some limitations. It is a potent agonist for α7nAChR, which may lead to off-target effects. It may also have limited bioavailability and a short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-[4-(dimethylamino)phenyl]-4-methoxybenzamide research. One area of interest is the development of more selective agonists for α7nAChR, which may reduce off-target effects. Another area of interest is the development of formulations with improved bioavailability and longer half-life, which may increase its therapeutic potential. Additionally, further studies are needed to explore the potential therapeutic applications of N-[4-(dimethylamino)phenyl]-4-methoxybenzamide in various neurological disorders. Overall, N-[4-(dimethylamino)phenyl]-4-methoxybenzamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of N-[4-(dimethylamino)phenyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with N,N-dimethylaniline to yield N-[4-(dimethylamino)phenyl]-4-methoxybenzamide. The synthesis method has been well-established and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)phenyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to possess neuroprotective, anti-inflammatory, and analgesic properties. N-[4-(dimethylamino)phenyl]-4-methoxybenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to reduce inflammation and pain in animal models of arthritis. N-[4-(dimethylamino)phenyl]-4-methoxybenzamide has been tested in clinical trials for the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and multiple sclerosis.
Eigenschaften
Molekularformel |
C16H18N2O2 |
|---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
N-[4-(dimethylamino)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H18N2O2/c1-18(2)14-8-6-13(7-9-14)17-16(19)12-4-10-15(20-3)11-5-12/h4-11H,1-3H3,(H,17,19) |
InChI-Schlüssel |
VRBOHFJQUSWBCY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




